![molecular formula C9H9ClN2S B1597234 Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate CAS No. 465515-36-0](/img/structure/B1597234.png)
Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate
Overview
Description
Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate (BCH) is an important organic compound used in a variety of scientific and medical applications. It is a white crystalline solid that is soluble in water and ethanol. BCH has been studied for its potential to be used in synthetic organic chemistry and in the development of pharmaceuticals. It has also been studied for its potential as a drug target and for its biochemical and physiological effects.
Scientific Research Applications
Proteomics Research
Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate: is utilized in proteomics research, where it serves as a reagent for protein characterization and identification . Its unique chemical structure allows for selective binding to certain protein motifs, which can be useful in mass spectrometry-based proteomic analysis.
Organic Synthesis
In the field of organic chemistry, this compound is employed as a building block for the synthesis of more complex molecules. Its reactivity, particularly in the presence of nucleophiles, makes it a valuable intermediate in constructing heterocyclic compounds.
Drug Discovery
This compound has potential applications in drug discovery, especially as a scaffold for pharmaceuticals targeting various diseases. Its structural motif is common in molecules that exhibit biological activity, making it a prime candidate for medicinal chemistry exploration.
properties
IUPAC Name |
1-benzothiophene-3-carboximidamide;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.ClH.H2O/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;;/h1-5H,(H3,10,11);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDNRDYUSJNDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=N)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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